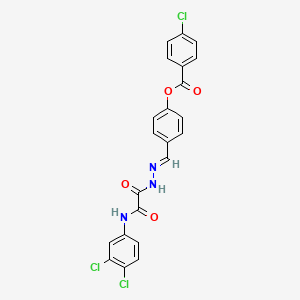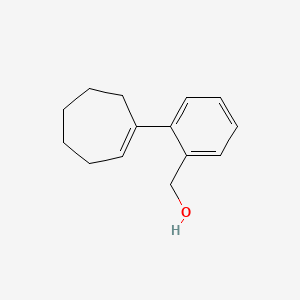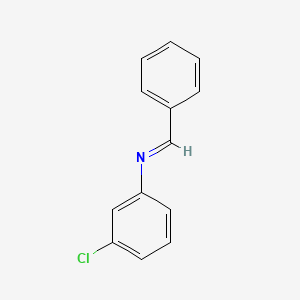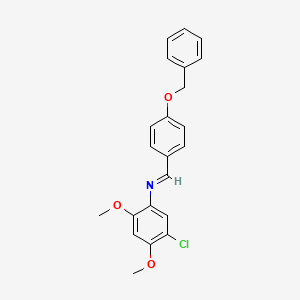![molecular formula C6H11N B11951927 1-Azaspiro[3.3]heptane](/img/structure/B11951927.png)
1-Azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structure consisting of two fused four-membered rings sharing a single nitrogen atom. This compound has garnered significant interest in medicinal chemistry due to its potential as a bioisostere of piperidine, a common structural motif in many pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azaspiro[3.3]heptane can be synthesized through a thermal [2+2] cycloaddition reaction between endocyclic alkenes and Graf’s isocyanate (ClO2S-NCO), resulting in spirocyclic β-lactams. Subsequent reduction of the β-lactam ring with alane produces this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of substituted 1-azaspiroheptanes has been reported, indicating potential for industrial application .
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The nitrogen atom can be oxidized under specific conditions.
Reduction: The β-lactam ring can be reduced to form the desired spirocyclic structure.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Alane (AlH3) is used for the reduction of the β-lactam ring.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions include spirocyclic β-lactams and their reduced forms, which are valuable intermediates in medicinal chemistry .
Scientific Research Applications
1-Azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules.
Industry: The compound’s unique structure makes it a valuable target for drug discovery programs.
Mechanism of Action
The mechanism by which 1-Azaspiro[3.3]heptane exerts its effects involves mimicking the piperidine ring, a common motif in many bioactive compounds. This mimicry allows it to interact with similar molecular targets and pathways, enhancing its potential as a bioisostere . The nitrogen atom’s basicity is nearly identical to that of piperidine, further supporting its biochemical relevance .
Comparison with Similar Compounds
2-Azaspiro[3.3]heptane: Another spirocyclic compound used as a piperidine mimic.
1-Oxa-2,6-Diazaspiro[3.3]heptane: A novel potential bioisostere for piperazine.
Uniqueness: 1-Azaspiro[3.3]heptane stands out due to its specific structural configuration, which provides unique steric and electronic properties. Its ability to serve as a bioisostere for piperidine makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C6H11N/c1-2-6(3-1)4-5-7-6/h7H,1-5H2 |
InChI Key |
YKNUXXRRPRLOBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]amino}-2-phenylquinazolin-4(3H)-one](/img/structure/B11951847.png)




![Ethyl {[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}acetate](/img/structure/B11951888.png)

![Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B11951894.png)






